molecular formula C11H12N4O2 B1371830 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 926016-42-4

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1371830
CAS No.: 926016-42-4
M. Wt: 232.24 g/mol
InChI Key: CGTWWBOASFVOGB-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid is a high-value heterocyclic building block specifically designed for medicinal chemistry and drug discovery research. This compound features a pyrazole core substituted with a carboxylic acid moiety and linked to a 4,6-dimethylpyrimidine ring, a structural motif frequently employed in the design of kinase inhibitors. Scientific literature identifies this precise carboxylic acid derivative as a critical intermediate in the synthesis of potent and selective inhibitors of Fms-like tyrosine kinase 3 (FLT3) Source . The carboxylic acid functional group allows for further derivatization, typically through amide coupling reactions, to generate a diverse array of candidate molecules targeting ATP-binding pockets. Its primary research value lies in the development of targeted therapies for acute myeloid leukemia (AML), where FLT3 mutations are a common driver. Researchers utilize this scaffold to explore structure-activity relationships (SAR) and to develop novel therapeutic agents for oncological applications. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-6-4-7(2)13-11(12-6)15-8(3)5-9(14-15)10(16)17/h4-5H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTWWBOASFVOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640502
Record name 1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926016-42-4
Record name 1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Core Formation and Carboxylation

One reported approach to pyrazole-3-carboxylic acid derivatives involves the condensation of substituted hydrazines with β-diketones or α,β-unsaturated esters, followed by hydrolysis to introduce the carboxylic acid group. For example, hydrazine derivatives react with 3-butyne-2-ketone or similar ketones under catalysis to form substituted pyrazoles, which are then hydrolyzed to the corresponding carboxylic acids. However, some methods use hazardous reagents such as ethyl diazoacetate and toxic 3-butyne-2-ketone, along with transition metal catalysts (e.g., InCl3), which generate industrial waste and complicate scale-up.

Hydrolysis and Purification

Hydrolysis of pyrazole esters to the corresponding carboxylic acid is a critical step. Industrially, this step can be challenging due to the high water solubility of the hydrolyzed product, making extraction and isolation difficult. Methods reported include aqueous hydrolysis followed by acidification to precipitate the product. However, yields can be low (around 26%) and the process may require large solvent volumes and complex purification steps.

Industrial-Scale Considerations

  • Solvent Use and Waste : Industrial synthesis aims to minimize toxic solvents and reagents. Some patented processes avoid explosive or highly toxic reagents and use milder conditions to reduce environmental impact.
  • Yield Optimization : Modifications in catalyst choice, reaction temperature, and reagent stoichiometry have been explored to improve yield and purity.
  • Separation Techniques : Crude products often require recrystallization from aqueous ethanol or methanol solutions to achieve high purity (above 99% by HPLC), with yields ranging from 75% to 80% in analogous pyrazole carboxylic acid syntheses.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions / Values Notes
Starting Materials Substituted hydrazines, β-diketones or esters Pyrimidine derivatives introduced via substitution or coupling
Catalysts InCl3, acid-binding agents, potassium iodide Transition metal catalysts generate waste; alternatives preferred for scale-up
Reaction Temperature Low to moderate (e.g., -30°C to 85°C) Controlled addition of reagents to avoid side reactions
Hydrolysis Conditions Aqueous alkali treatment followed by acidification Hydrolysis yields water-soluble intermediates; acidification precipitates product
Purification Recrystallization from aqueous ethanol/methanol Achieves >99% purity; yield 75-80% in related pyrazole carboxylic acids
Yield ~26% (early methods) to ~75-80% (optimized) Yield depends on purification efficiency and reaction optimization
Environmental Considerations Avoidance of explosive/toxic reagents Reduction of industrial sewage and solvent use is critical

Research Findings and Optimization

  • Recent patents highlight the challenges in isolating pyrazole-3-carboxylic acids due to solubility issues and propose improved hydrolysis and purification protocols to enhance yield and scalability.
  • Alternative synthetic routes avoid hazardous reagents and employ milder catalysts and solvents, aligning with green chemistry principles.
  • Structural confirmation of intermediates and final products is routinely performed using NMR spectroscopy (including HMBC and NOESY experiments), ensuring regioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators. This property could be useful in developing treatments for chronic inflammatory diseases .

Agricultural Applications

Pesticide Development
The compound's structural characteristics make it a potential candidate for developing new pesticides. Its ability to interact with specific biological targets in pests can lead to the design of effective agrochemicals that minimize environmental impact while maximizing efficacy against harmful species .

Herbicide Activity
In addition to insecticidal properties, there is ongoing research into its herbicidal activity. Preliminary studies suggest that it may inhibit the growth of certain weed species, providing a dual-functionality in agricultural applications .

Material Science

Polymer Chemistry
In material science, this compound is being explored as a building block for novel polymers. Its unique chemical structure can enhance the thermal and mechanical properties of polymeric materials, making them suitable for advanced applications in electronics and coatings .

Case Studies and Research Findings

StudyApplicationFindings
AnticancerDemonstrated significant inhibition of cancer cell proliferation in vitro.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in animal models of inflammation.
PesticideEffective against common agricultural pests with low toxicity to beneficial insects.
Polymer DevelopmentImproved thermal stability and mechanical strength in composite materials.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects . The pathways involved include inhibition of kinase activity and disruption of cellular signaling processes .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole-3-Carboxylic Acid Derivatives

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Structural Features Reference
1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid 4,6-Dimethylpyrimidin-2-yl C₁₃H₁₄N₄O₂ 276.28* Aromatic pyrimidine ring; dual methyl groups enhance lipophilicity
1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 2-Methoxyphenyl C₁₂H₁₂N₂O₃ 232.24 Methoxy group introduces electron-donating effects
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid Difluoromethyl C₆H₆F₂N₂O₂ 176.12 Fluorine atoms increase electronegativity and metabolic stability
5-Methyl-1H-pyrazole-3-carboxylic acid H (unsubstituted) C₅H₆N₂O₂ 126.11 Simplest analogue; high polarity due to free carboxylic acid

Notes:

  • *Calculated molecular weight based on formula.
  • The pyrimidine-substituted compound exhibits the highest molecular weight and complexity, likely influencing solubility and crystallinity .
  • Fluorinated derivatives (e.g., difluoromethyl) prioritize lipophilicity and bioavailability, contrasting with the polar carboxylic acid group in the target compound .

Physicochemical Properties

Table 2: Key Physical Properties

Compound Name Melting Point (°C) Solubility (Predicted) Purity (%)
This compound Not reported Low (due to aromatic groups) >95%*
5-Methyl-1H-pyrazole-3-carboxylic acid 241–242 High (polar carboxylic acid) >98.0%
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid Not reported Moderate (fluorine vs. acid) >95%

Notes:

  • The target compound’s solubility is likely reduced compared to simpler analogues due to aromatic stacking interactions from the pyrimidine ring .
  • High purity (>95%) is typical for commercial pyrazole derivatives, as seen in catalog data .

Hydrogen Bonding and Crystal Engineering

The carboxylic acid group enables robust hydrogen-bonding networks. For example:

  • In 5-methyl-1H-pyrazole-3-carboxylic acid, dimeric O–H···O interactions dominate .
  • The pyrimidine substituent in the target compound may introduce N–H···N or C–H···O interactions, altering crystal morphology compared to methoxyphenyl or fluorinated derivatives .

Table 3: Hazard Comparison

Compound Name Hazard Statement Packing Group
1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid H301 (Toxic if swallowed) III
This compound Not reported Likely III*
1-Methyl-1H-pyrazole-5-carboxylic acid No data N/A

Notes:

  • Fluorinated compounds often carry higher toxicity risks due to metabolic byproducts .
  • Pyrimidine derivatives may require specialized handling pending ecotoxicological studies.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid, a compound with the chemical formula C11H12N4O2 and a molecular weight of 232.24 g/mol, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antibacterial, and cytotoxic effects, supported by relevant data and case studies.

PropertyValue
Chemical Formula C11H12N4O2
Molecular Weight 232.24 g/mol
IUPAC Name This compound
PubChem CID 24251917
Appearance Powder
Storage Temperature Room Temperature

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study investigating various pyrazole compounds, it was found that derivatives similar to this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized compounds showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antibacterial Activity

The compound has also been tested for its antibacterial properties. A comparative study of various pyrazole derivatives indicated that compounds with similar structures exhibited activity against common bacterial strains such as E. coli and S. aureus. Notably, the presence of specific substituents on the pyrazole ring was crucial for enhancing antibacterial efficacy .

Cytotoxic Effects

Cytotoxicity studies have revealed that several pyrazole derivatives can induce apoptosis in cancer cell lines. For example, one study reported that compounds derived from the pyrazole scaffold showed promising cytotoxic effects against HeLa and MCF-7 cell lines with IC50 values in the micromolar range .

Case Study 1: Anti-inflammatory Efficacy

In a controlled experiment, researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using a carrageenan-induced edema model in rats. Among the tested compounds, one derivative demonstrated comparable efficacy to indomethacin, a known anti-inflammatory drug .

Case Study 2: Antibacterial Screening

A group of novel pyrazole derivatives were screened against multiple bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, particularly those containing an aliphatic amide pharmacophore which enhanced their interaction with bacterial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies indicate:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring increases biological activity.
  • Pyrazole Ring Modifications : Alterations in the pyrazole ring can significantly affect the compound's interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

  • Methodology : Synthesis typically involves condensation of pyrimidine and pyrazole precursors. For example, 2-hydrazino-4,6-dimethylpyrimidine can react with diketones or aldehydes under acidic conditions (e.g., ethanol/AcOH) to form pyrazole intermediates . Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm regiochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weights .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.6 ppm; pyrimidine protons at δ 6.8–7.2 ppm). 13C^{13}C-NMR confirms carbonyl (C=O) and aromatic carbons .
  • IR : Stretching vibrations for carboxylic acid (2500–3300 cm1^{-1}) and pyrimidine rings (1600–1500 cm1^{-1}) .
  • X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, resolving ambiguities in tautomeric forms .

Q. How is the purity of the compound assessed during synthesis?

  • Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity. Thin-layer chromatography (TLC, silica gel) with UV detection tracks reaction progress. Melting point analysis (e.g., 150–152°C) ensures consistency with literature .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding interactions in crystalline forms of this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen-bonding networks. Graph-set analysis (as per Etter’s rules) classifies interactions (e.g., R22(8)R_2^2(8) motifs for carboxylic acid dimers). ORTEP-3 visualizes molecular packing and validates predicted H-bond geometries .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodology :

  • Twinned data : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Disorder modeling : PART instructions in SHELXL refine split positions for flexible substituents (e.g., methyl groups).
  • Validation tools : CheckCIF/PLATON identifies outliers in bond angles or thermal parameters .

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodology :

  • Catalyst screening : Pd(PPh3_3)4_4 enhances Suzuki couplings for aryl-substituted derivatives .
  • Solvent optimization : Replace ethanol with DMF to improve solubility of hydrophobic intermediates.
  • Purification : Acid-base extraction isolates the carboxylic acid (pH 2–3) from ester byproducts. Recrystallization in ethanol/water mixtures improves purity .

Q. What bioactivity studies are relevant for this compound, and how are structure-activity relationships (SAR) analyzed?

  • Methodology :

  • Enzyme inhibition : Assay against kinases (e.g., CDK/cyclin) using ATP-competitive binding studies. IC50_{50} values are derived from dose-response curves.
  • SAR : Modify substituents (e.g., replacing methyl with trifluoromethyl) and compare activity. Molecular docking (AutoDock Vina) predicts binding modes to active sites .

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